molecular formula C17H24N6O3 B13389108 RW

RW

Cat. No.: B13389108
M. Wt: 360.4 g/mol
InChI Key: QADCERNTBWTXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginine-tryptophan (Arg-Trp) is a dipeptide composed of the amino acids arginine and tryptophan. This compound is known for its significant role in various biological processes and its potential applications in scientific research. Arginine is a basic amino acid with a guanidinium group, while tryptophan is an aromatic amino acid with an indole ring. The combination of these two amino acids in a dipeptide form results in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Trp typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, arginine, to a solid resin. The Fmoc protecting group is then removed using a base such as piperidine, exposing the amino group of arginine. The second amino acid, tryptophan, is then coupled to the arginine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). After the coupling reaction, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of Arg-Trp may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the amino acids are protected and activated in solution, followed by coupling and deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Arg-Trp can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

    Reduction: The guanidinium group of arginine can be reduced to form different derivatives.

    Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives, while reduction of arginine can produce different guanidine derivatives .

Scientific Research Applications

Arg-Trp has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Arg-Trp involves its interaction with biological membranes and proteins. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged molecules, while the tryptophan residue can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions contribute to the compound’s ability to disrupt bacterial membranes and inhibit the growth of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Arg-Trp

Arg-Trp is unique due to the presence of both a basic guanidinium group and an aromatic indole ring, which allows it to participate in a wide range of chemical and biological interactions. This combination of properties makes it particularly useful in studying protein-protein interactions and developing therapeutic agents .

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADCERNTBWTXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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